Arsenenous acid

Catalog No.
S1509405
CAS No.
13768-07-5
M.F
AsHO2
M. Wt
107.928 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Arsenenous acid

CAS Number

13768-07-5

Product Name

Arsenenous acid

IUPAC Name

arsenous acid

Molecular Formula

AsHO2

Molecular Weight

107.928 g/mol

InChI

InChI=1S/AsHO2/c2-1-3/h(H,2,3)

InChI Key

XHTRYVMKFMUJLU-UHFFFAOYSA-N

SMILES

O[As]=O

Synonyms

ARSENENOUSACID

Canonical SMILES

O[As]=O

Arsenenous acid (As(OH)3), also known as arsenious acid, is the fully hydrolyzed, aqueous trivalent arsenic species derived from arsenic trioxide. Operating as a weak acid with a pKa of 9.2, it exists primarily in solution and serves as a highly reactive, immediately bioavailable source of As(III) . In industrial procurement and pharmaceutical manufacturing, procuring pre-solubilized arsenenous acid bypasses the severe handling risks and slow dissolution kinetics associated with solid arsenic trioxide dust. It provides an exact, uniform stoichiometric baseline for the synthesis of organoarsenicals, complex arsenite salts, and targeted therapeutic formulations .

Research Fit

Identity

Trivalent inorganic As(III) reference standard; hydrolysis product of arsenic trioxide in aqueous solution.

Speciation

Remains predominantly undissociated at neutral pH — speciation behavior distinct from pentavalent arsenate.

Procurement

Designated SVHC under REACH; assess local regulatory requirements before ordering.

Attempting to substitute arsenenous acid with solid arsenic trioxide (As2O3) introduces significant process bottlenecks; As2O3 dissolves very slowly in water, often requiring prolonged heating or base addition that can alter the target pH and ionic strength of the formulation. Substitution with basic sodium arsenite (NaAsO2) shifts the solution into a highly alkaline regime, which ionizes the compound and drastically reduces its ability to penetrate biological membranes or participate in pH-sensitive neutral reactions[1]. Furthermore, utilizing pentavalent arsenic acid (H3AsO4) is fundamentally incompatible for As(III)-specific applications, as As(V) functions as a phosphate analog rather than a targeted sulfhydryl-binding agent [2].

Substitution Risk

Speciation mismatch — Arsenate (AsV) is fully ionized at neutral pH, while AsIII remains undissociated. Mobility and sorption behavior may differ substantially.

Toxicity profile divergence — Reported toxicity rank (AsIII > AsV) varies across models; substitution may misrepresent toxicological endpoints.

Uptake pathway difference — AsIII enters cells via GLUT1, AsV uses phosphate transporters; tissue-specific distribution may not transfer between species.

Processability and Dissolution Kinetics: Arsenenous Acid vs. Solid Arsenic Trioxide

Solid arsenic trioxide is notoriously difficult to process into aqueous systems, exhibiting very slow dissolution rates even below its maximum solubility threshold of 37 g/L at 20°C . By utilizing pre-hydrolyzed arsenenous acid, manufacturers eliminate the dissolution bottleneck entirely. This ensures immediate availability of the As(OH)3 active species without the need for prolonged heating or the addition of alkali metals that could contaminate downstream catalytic or pharmaceutical processes .

Evidence DimensionAqueous availability and dissolution time
Target Compound DataImmediately available as a uniform, fully dissolved As(OH)3 solution
Comparator Or BaselineSolid Arsenic Trioxide (As2O3) (Dissolves very slowly; requires heating or base to reach ~37 g/L solubility)
Quantified DifferenceEliminates multi-hour dissolution steps and prevents undissolved particulate suspension
ConditionsStandard aqueous formulation at 20°C

Bypassing the slow dissolution of solid As2O3 ensures precise stoichiometric control and eliminates the severe inhalation hazards associated with handling toxic solid dust.

pKa Speciation
Head-to-head
pKa1: 9.2 (AsIII) vs 2.2 (AsV)
ΔpKa1 ≈ 7.0
Speciation control at neutral pH — AsIII uncharged, AsV anionic.
25°C, aqueous solution

Membrane Permeability and Penetration Rate: Arsenenous Acid vs. Basic Sodium Arsenite

The protonation state of As(III) heavily dictates its ability to cross biological membranes. In comparative studies, mildly acidic solutions containing neutral arsenenous acid molecules (pH ~5) demonstrated significantly higher tissue penetration compared to basic solutions of sodium arsenite (pH ~11). Specifically, the un-ionized arsenenous acid penetrated tissues and exerted its biological effects approximately 4.5 times faster than the ionized sodium arsenite species [1].

Evidence DimensionTissue penetration and reaction rate
Target Compound DataArsenenous acid solutions (pH 5, neutral As(OH)3 molecules)
Comparator Or BaselineSodium arsenite solutions (pH 11, ionized AsO2- species)
Quantified Difference4.5-fold faster penetration and toxicological action for the acidic/neutral species
ConditionsBiological immersion assay (0.01 to 0.03 molal concentrations)

For pharmaceutical formulations and biological assays, utilizing the neutral arsenenous acid ensures rapid, unhindered cellular uptake compared to highly alkaline arsenite salts.

In Vitro Cytotoxicity
Head-to-head
IC50: 24.1 μmol/L (AsIII) vs 155.9 μmol/L (AsV)
6.5-fold lower IC50
Supports cytotoxicity endpoint review for vascular endothelial models.
BAEC, 24h MTT assay

Targeted Biochemical Reactivity: Trivalent Arsenenous Acid vs. Pentavalent Arsenic Acid

The oxidation state of the arsenic precursor fundamentally alters its chemical reactivity and biological target. Arsenenous acid (As(III)) exhibits a direct, high-affinity binding mechanism to sulfhydryl groups, inducing critical structural modifications in proteins and enzyme inactivation [1]. In contrast, pentavalent arsenic acid (As(V)) lacks this sulfhydryl affinity and instead mimics phosphate to impair ATP synthesis. Consequently, only the As(III) species is viable for targeted applications such as PML-RARα degradation in leukemia models [1].

Evidence DimensionPrimary biochemical binding target
Target Compound DataArsenenous acid / As(III) (Direct affinity for sulfhydryl groups)
Comparator Or BaselineArsenic acid / As(V) (Acts as a phosphate analog; impairs ATP synthesis)
Quantified DifferenceAbsolute divergence in binding mechanism (Sulfhydryl vs. Phosphate mimicry)
Conditionsin vitro and in vivo pharmacokinetic speciation models

Procuring the exact As(III) speciation is mandatory for pharmaceutical and biochemical applications targeting specific protein structural modifications where As(V) is completely inactive.

In Vivo Acute Toxicity
Class-level
LD50: 112.0 μmol/kg (i.p., hamster)
~5× higher toxicity vs arsenate
Reported class-level LD50 context; supports in vivo toxicity differentiation.
Intraperitoneal administration
Aquatic Toxicity
Head-to-head
LC50: 1.24× (24h) → ~3× (48–72h) higher toxicity vs AsV
Supports time-dependent ecotoxicity modeling and environmental monitoring.
Artemia salina, 24–72h exposure
Cellular Transport
Class-level
Uptake: GLUT1-mediated (AsIII) vs phosphate transporter (AsV)
Supports tissue-distribution and mechanistic toxicology studies.
Heart, brain, blood-brain barrier models
Temperature-Dependent pK1
Reported
pK1: 9.25 (25°C) → 7.11 (300°C)
Δ = −2.14 over 275°C
Supports hydrothermal geochemical speciation modeling.
Saturated vapor pressure, UV spectrophotometry

Active Pharmaceutical Ingredient (API) Formulation for Oncology

Because arsenenous acid is the fully dissolved, active As(III) species, it is the optimal precursor for formulating intravenous therapeutics (such as those used for acute promyelocytic leukemia). It bypasses the slow dissolution of solid arsenic trioxide and ensures immediate sulfhydryl-targeted reactivity [1].

Synthesis of Organoarsenic Compounds

Arsenenous acid serves as the primary reactant in the Meyer reaction, where it reacts with methyl iodide to produce methylarsonic acid. The pre-hydrolyzed aqueous form ensures precise stoichiometric control and uniform reaction kinetics without the interference of undissolved solid particulates[2].

High-Precision Analytical Speciation Standards

In HPLC-ICP-MS speciation studies, arsenenous acid is utilized as the definitive As(III) standard. Its stable, pre-dissolved nature prevents the concentration variability and delayed equilibration times that occur when attempting to prepare standards from solid arsenic trioxide [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Toxicology reference studies
As(III) oxidation state verification
Cytotoxicity and ecotoxicity endpoint reproducibility
Geochemical speciation modeling
Temperature-dependent pKa behavior
Solubility and mobility prediction under hydrothermal conditions
Cellular uptake pathway studies
GLUT1-mediated transport specificity
Tissue distribution and mechanistic toxicology review
Analytical speciation methods
pKa-based separation (anion exchange)
Method calibration and quality control for As(III)/As(V) quantification

Other CAS

13768-07-5
25666-20-0

Wikipedia

Arsenious acid

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